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Application Notes and Protocols for Researchers,
Scientists, and Drug Development Professionals

This document provides a detailed protocol for creating a TILLING (Targeting Induced Local
Lesions IN Genomes) population using the chemical mutagen Ethyl MethaneSulphonate
(EMS). TILLING is a powerful reverse genetics tool that combines traditional chemical
mutagenesis with high-throughput mutation discovery to identify a series of induced point
mutations in a gene of interest. EMS is a widely used alkylating agent that typically induces
G/C to A/T transitions, creating a diverse library of mutations.[1][2]

These protocols are intended for researchers, scientists, and professionals in drug
development who are looking to utilize TILLING for functional genomics, gene discovery, and
the generation of novel alleles for crop improvement or disease modeling.

Principle of EMS Mutagenesis for TILLING

The core principle of creating a TILLING population is to induce a high density of random point
mutations throughout the genome of an organism.[3] This is achieved by exposing seeds or
organisms to EMS. The treated individuals (M1 generation) will be chimeras, meaning different
cells will carry different mutations. To create stable mutant lines, the M1 individuals are typically
self-fertilized to produce the M2 generation.[1][4] In the M2 generation, mutations are
segregated, and individual plants or animals can be screened for mutations in specific genes.
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DNA is extracted from the M2 population, often pooled to increase screening throughput, and
then analyzed for the presence of induced mutations.[1][5]

Safety Precautions for Handling EMS

WARNING: Ethyl MethaneSulphonate (EMS) is a potent mutagen and a suspected carcinogen.
[6][7] It is volatile and must be handled with extreme caution in a designated chemical fume
hood.[7][8]

e Personal Protective Equipment (PPE): Always wear appropriate PPE, including double nitrile
gloves, safety goggles, and a lab coat.[6][8] Change gloves frequently, especially after
suspected contact with EMS.[9]

o Work Area: All manipulations involving EMS must be performed in a certified chemical fume
hood.[6][7] Cover the work surface with absorbent paper to contain any spills.[9]

o Waste Disposal: All EMS-contaminated materials, including pipette tips, tubes, and
absorbent paper, must be disposed of as hazardous waste according to institutional
guidelines.[6][7]

 Inactivation: Liquid EMS waste should be inactivated before disposal. Acommon method is
to mix the EMS-containing solution with an equal volume of an inactivation solution, such as
0.1M NaOH with 20% (w/v) sodium thiosulfate or 5M NaOH, and letting it sit for at least 24
hours in the fume hood.[7][8][9]

Experimental Protocols

The following are generalized protocols for creating a TILLING population in plants (using
seeds) and a model organism, Caenorhabditis elegans. The optimal EMS concentration and
treatment duration should be determined empirically for each organism and even for different
genotypes by creating a "kill curve" to establish the LD50 (the dose that is lethal to 50% of the
individuals).[10] A survival rate of 30-80% is often considered a good starting point for
generating a TILLING population.[10]

Protocol for Plant Seed Mutagenesis (e.g., Arabidopsis
thaliana, Cereals)
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This protocol is adapted from procedures used for Arabidopsis and small grain crops.[8][11][12]
Materials:

o High-quality seeds of the desired genotype

o Ethyl MethaneSulphonate (EMS)

e 0.1% Tween-20 (for Arabidopsis) or distilled water

« Inactivation solution (e.g., 0.1M NaOH, 20% Sodium Thiosulfate)[7]
 Sterile water

e 50 mL conical tubes or glass flasks

» Shaker or rotator

e Fume hood

e Appropriate PPE

Procedure:

e Seed Preparation:

o Weigh a desired amount of seeds (e.g., for Arabidopsis, 10,000 seeds is approximately
200 mq).[8]

o For some species like Arabidopsis, wash the seeds with a 0.1% Tween-20 solution for
about 15 minutes to break surface tension.[8] For other crops, seeds can be soaked in
distilled water for several hours (e.g., 8 hours for small grains) to initiate imbibition.[12]

o Decant the wash solution.
o EMS Treatment (in a fume hood):

o Prepare the desired concentration of EMS solution in an appropriate buffer (e.g., 100 mM
phosphate buffer, pH 7.5 for Arabidopsis) or distilled water.[11][12]
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o Add the EMS solution to the seeds. Ensure the seeds are fully submerged.

o Seal the container (e.g., with parafilm) and place it on a rotator or shaker at a gentle speed
for a specified duration (e.g., overnight or for 16 hours at room temperature).[8][12]

e Washing and Inactivation:

o After the treatment period, carefully decant the EMS solution into a designated waste
container for inactivation.

o Wash the seeds thoroughly with sterile water multiple times (e.g., 8-10 rinses) to remove
residual EMS.[8] The initial rinse water should also be treated as hazardous waste and
inactivated.

o Afinal wash can be done with the inactivation solution (e.g., 100mM sodium thiosulfate)
for about 15 minutes to neutralize any remaining EMS.[13]

o Perform several final rinses with sterile water.
e Planting M1 Seeds:
o The treated seeds (M1 generation) can be sown directly into soil or on sterile plates.

o ltis advisable to sow some untreated seeds as a control to determine the kill rate of the
EMS treatment.[8]

e M1 and M2 Generation:
o Grow the M1 plants to maturity. These plants are chimeras.
o Allow the M1 plants to self-fertilize to produce M2 seeds.[1]

o Harvest the M2 seeds from each individual M1 plant separately to maintain independent
lines.[10]

Protocol for C. elegans Mutagenesis

This protocol is based on standard procedures for C. elegans EMS mutagenesis.[6][7]
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Materials:

e Synchronized population of late L4 stage C. elegans
e M9 buffer

o Ethyl MethaneSulphonate (EMS)

e 15 mL conical tubes

¢ Clinical centrifuge

e Rocking platform

e NGM plates seeded with E. coli

e Inactivation solution (0.1M NaOH, 20% w/v Sodium Thiosulfate)[7]
e Fume hood

e Appropriate PPE

Procedure:

e Worm Preparation:

o Grow a healthy population of C. elegans on NGM plates until the majority of the animals
are in the late L4 larval stage.[6]

o Wash the worms off the plates using M9 buffer and collect them in a 15 mL conical tube.[6]
e Washing:

o Pellet the worms by centrifuging at a low speed (e.g., 1000 rpm for 30 seconds).[14]

o Carefully aspirate the supernatant.

o Wash the worm pellet by resuspending in fresh M9 buffer, centrifuging, and aspirating the
supernatant. Repeat this wash step at least once.[7]
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e EMS Treatment (in a fume hood):

(¢]

Resuspend the washed worm pellet in a specific volume of M9 buffer (e.g., 2 mL).[6]

[¢]

In a separate tube, prepare the EMS solution by adding the required volume of EMS to M9
buffer to achieve the desired final concentration when mixed with the worm suspension (a
common final concentration is 0.05M).[6][7] Gently mix until the EMS is dissolved.

o

Add the worm suspension to the EMS solution.

[¢]

Seal the tube with parafilm and place it on a rocker at 20°C for 4 hours.[6][7]
e Post-Treatment Recovery:

o After incubation, pellet the worms by centrifugation and discard the EMS supernatant into
a waste container for inactivation.

o Wash the worms at least twice with M9 buffer to remove residual EMS.[7]

o Using a glass Pasteur pipette, transfer the mutagenized worms to the edge of the bacterial
lawn on fresh NGM plates.[7]

e Generation of M1 and M2 Progeny:

o Allow the treated PO worms to recover and lay eggs (F1 generation, equivalent to M1 in
plants).

o Individual F1 progeny can be picked to new plates to establish independent lines.

o Allow the F1 animals to self-fertilize to produce the F2 generation (equivalent to M2 in
plants), which will segregate the mutations.

Data Presentation: EMS Treatment Parameters

The following table summarizes typical EMS treatment conditions for different organisms as
reported in various studies. It is crucial to optimize these parameters for your specific
experimental setup.
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e Approxim
. Genotype Treatmen Solvent/B ate Referenc
Organism Concentr . .
IEcotype . t Duration uffer Survival e
ation
Rate
Arabidopsi Columbia 0.1% - ) Not
i Overnight Water N [8]
s thaliana (Col-0) 0.3% specified
0.1M
) ) Sodium
Arabidopsi Landsberg Not
] 50-100 mM  3-5 hours Phosphate, - [13]
s thaliana erecta specified
pH 5, 5%
DMSO
] ~ Columbia Higher
Arabidopsi Not Not
] (autotetrapl 50 mM N N than [15]
s thaliana ) specified specified o
oid) diploid
0.4% - o
Small Optimized
) 1.2% Distilled o
Grain - 16 hours via kill [12]
(example Water
Crops curve
range)
>10% for
Common Not Not )
BAT 93 35-50 mM B » higher [16]
Bean specified specified
conc.
Not Longer
specified duration for
_ _ Not ~50%
Maize W22, B73 (pollen higher - N [17]
i specified fertility
mutagenes  mutation
is) density
0.05 M (50 Not
C.elegans N2 4 hours M9 Buffer N [6][7]
mM) specified

DNA Extraction and Pooling

Once the M2 population is established, the next step is to prepare genomic DNA for mutation
screening.
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o Tissue Collection: For plants, a small amount of leaf tissue is collected from each M2
individual. For organisms like C. elegans, populations of F2 progeny from single F1s can be
collected.

o DNA Extraction: DNA is extracted from each individual M2 plant.[1] There are various
protocols available, from commercial kits to low-cost, silica-based methods.[18] The choice
of method depends on the required DNA quality and yield, and the available resources.

o DNA Quantification and Normalization: The concentration of the extracted DNA should be
measured and normalized to ensure equal representation of each individual in the pools.

e Pooling: To increase the throughput of mutation screening, DNA samples from multiple M2
individuals are combined into pools.[5] An 8-fold pooling strategy is common.[1] This means
DNA from eight different M2 individuals is mixed together. This reduces the number of PCR
reactions required for screening.[5]

Visualization of Experimental Workflow

The following diagrams illustrate the key stages in creating a TILLING population and the
subsequent screening process.

Mutagenesis Generation Advancement
Msagen Remove EMs
e G —~( )~ I~

Click to download full resolution via product page

Caption: Workflow for creating an EMS-mutagenized TILLING population.
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Caption: General workflow for TILLING mutation screening.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved. 9/11 Tech Support


https://www.benchchem.com/product/b3057487?utm_src=pdf-body-img
https://www.benchchem.com/product/b3057487?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3057487?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

References

1. TILLING Pipeline | John Innes Centre [jic.ac.uk]

2. Uses and Opportunities for Ethyl Methanesulfonate Mutagenesis in Maize - PubMed
[pubmed.ncbi.nim.nih.gov]

3. TILLING by NGS - CD Genomics [cd-genomics.com]
4. researchgate.net [researchgate.net]

5. NEATTILL: A simplified procedure for nucleic acid extraction from arrayed tissue for
TILLING and other high-throughput reverse genetic applications - PMC
[pmc.ncbi.nlm.nih.gov]

6. Ethyl methanesulfonate (EMS) is a potent mutagen and suspected carcinogen. - CD
BioSciences [elegansmodel.com]

7. EMS Mutagenesis | Herman Lab | Nebraska [hermanlab.unl.edu]
8. langdalelab.com [langdalelab.com]

9. zfin.atlassian.net [zfin.atlassian.net]

10. researchgate.net [researchgate.net]

11. scispace.com [scispace.com]

12. youtube.com [youtube.com]

13. arabidopsis.org [arabidopsis.org]

14. andersenlab.org [andersenlab.org]

15. academic.oup.com [academic.oup.com]

16. hort [journals.ashs.org]

17. TILLING: in Maize: a Reverse Genetics Resource for Point Mutants - PURDUE
UNIVERSITY [portal.nifa.usda.gov]

18. iaea.org [iaea.org]

To cite this document: BenchChem. [Protocol for Creating a TILLING Population with Ethyl
MethaneSulphonate (EMS)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3057487#protocol-for-creating-a-tilling-population-
with-ems]

Disclaimer & Data Validity:

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://www.jic.ac.uk/research-impact/technology-research-platforms/molecular-genetics/tilling-pipeline/
https://pubmed.ncbi.nlm.nih.gov/40461284/
https://pubmed.ncbi.nlm.nih.gov/40461284/
https://www.cd-genomics.com/agri/tilling-by-ngs.html
https://www.researchgate.net/figure/High-throughput-TILLING-of-Arabidopsis-Seeds-are-mutagenized-with-EMS-which-causes_fig1_8080303
https://pmc.ncbi.nlm.nih.gov/articles/PMC2828980/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2828980/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2828980/
https://www.elegansmodel.com/c-elegans-ems-mutagenesis-protocol.html
https://www.elegansmodel.com/c-elegans-ems-mutagenesis-protocol.html
https://hermanlab.unl.edu/ems-mutagenesis/
https://langdalelab.com/wp-content/uploads/2015/07/ems_arabidopsis.pdf
https://zfin.atlassian.net/wiki/spaces/prot/pages/356155923/Chemical+Mutagenesis
https://www.researchgate.net/figure/Schematics-of-TILLING-population-development-Figure-shows-the-schematics-for-the_fig2_44589626
https://scispace.com/pdf/ems-mutagenesis-of-arabidopsis-3axte09qs3.pdf
https://www.youtube.com/watch?v=JtSiWBdHnQk
https://www.arabidopsis.org/api/download-files/download?filePath=Protocols/compleat_guide/6_EMS_mutagenesis.pdf
https://andersenlab.org/Protocols/EMS-mutagenesis.pdf
https://academic.oup.com/plphys/article/161/4/1604/6110734
https://journals.ashs.org/view/journals/jashs/134/3/article-p348.xml
https://portal.nifa.usda.gov/web/crisprojectpages/0195648-tilling-in-maize-a-reverse-genetics-resource-for-point-mutants.html
https://portal.nifa.usda.gov/web/crisprojectpages/0195648-tilling-in-maize-a-reverse-genetics-resource-for-point-mutants.html
https://www.iaea.org/sites/default/files/21/06/nafa-pbg-manual-dna_extraction_low_cost_tilling_pbgl_version1_3.pdf
https://www.benchchem.com/product/b3057487#protocol-for-creating-a-tilling-population-with-ems
https://www.benchchem.com/product/b3057487#protocol-for-creating-a-tilling-population-with-ems
https://www.benchchem.com/product/b3057487#protocol-for-creating-a-tilling-population-with-ems
https://www.benchchem.com/product/b3057487#protocol-for-creating-a-tilling-population-with-ems
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3057487?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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